1-(3-Chlorophenyl)-3-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O3S/c1-32-20-8-3-2-7-19(20)28-9-11-29(12-10-28)21(30)14-18-15-33-23(26-18)27-22(31)25-17-6-4-5-16(24)13-17/h2-8,13,15H,9-12,14H2,1H3,(H2,25,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIFGHCVECFMMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the piperazine moiety: This step involves the reaction of the thiazole intermediate with a piperazine derivative, often under reflux conditions.
Introduction of the urea group: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s activity.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by a unique structure that integrates a thiazole moiety, a piperazine derivative, and a chlorophenyl group. The molecular formula is , with a molar mass of approximately 437.9 g/mol . The presence of multiple functional groups suggests diverse biological activities, making it a candidate for further investigation in pharmacological contexts.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound’s structure allows it to interact with various biological targets, potentially inhibiting tumor growth. In vitro studies have shown that thiazole-containing compounds can induce apoptosis in cancer cells through multiple pathways .
Anticonvulsant Properties
Thiazole derivatives have been explored for their anticonvulsant effects. A study highlighted the synthesis of thiazole-linked compounds demonstrating potent anticonvulsant activity in animal models . The structure-activity relationship (SAR) analysis suggested that modifications to the phenyl ring could enhance efficacy, indicating potential for the compound in treating epilepsy.
Antimicrobial Activity
The antimicrobial properties of thiazole compounds are well-documented. Recent studies have demonstrated that certain thiazole derivatives can effectively combat multidrug-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the thiazole and piperazine rings can significantly influence pharmacological outcomes. For instance, electron-withdrawing groups such as chlorine have been associated with increased anticonvulsant activity .
| Substituent | Effect on Activity |
|---|---|
| Chlorine on phenyl | Increases anticonvulsant properties |
| Methoxy on piperazine | Enhances solubility and bioavailability |
| Thiazole modifications | Alters interaction with biological targets |
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of thiazole-based compounds and evaluated their anticancer activity against various cell lines. The results indicated that compounds similar to 1-(3-Chlorophenyl)-3-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
Case Study 2: Anticonvulsant Evaluation
A study focused on the anticonvulsant potential of thiazole derivatives reported that specific modifications to the piperazine ring improved efficacy in seizure models. Compounds were tested using maximal electroshock (MES) and pentylenetetrazol (PTZ) models, showing significant protection against seizures .
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues from the Urea-Thiazole-Piperazine Series ()
A series of urea derivatives (11a–11o) in shares a core structure with the target compound but varies in aryl substituents on the urea moiety. Key comparisons include:
| Compound | Substituent on Urea | Yield (%) | Molecular Weight ([M+H]+) | Notes |
|---|---|---|---|---|
| 11f | 3-Chlorophenyl | 85.1 | 500.2 | Target compound’s closest analog. |
| 11b | 3,5-Dichlorophenyl | 83.7 | 534.2 | Higher lipophilicity due to Cl addition. |
| 11d | 4-Trifluoromethylphenyl | 85.3 | 534.1 | Enhanced electron-withdrawing effects. |
| 11l | 3-Methoxyphenyl | 85.2 | 496.3 | Methoxy group may improve solubility. |
- The methoxy group in 11l could improve aqueous solubility via hydrogen bonding .
- Synthetic Feasibility : Yields for all analogs are consistently high (83–88%), indicating robust synthetic routes regardless of substituents .
Azetidinone-Urea Hybrids with Antimicrobial Activity ()
Compounds like 4j (1-(3-chloro-2-(3-chlorophenyl)-4-oxoazetidin-1-yl)-3-(2-oxo-2-(phenothiazin-10-yl)ethyl)urea) exhibit significant antimycobacterial activity at 10 µg/mL. While structurally distinct (azetidinone vs. thiazole core), the shared urea and chloroaryl motifs suggest that the target compound’s 3-chlorophenyl group and piperazine-thiazole system may similarly interact with microbial targets. However, the absence of a phenothiazine moiety in the target compound could limit its potency compared to 4j .
Thiadiazol-Urea Derivatives ()
Compounds such as 1-(4-chlorophenyl)-3-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}urea () and 1-(4-chlorophenyl)-3-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)urea () replace the thiazole ring with a thiadiazole system. The target compound’s thiazole core, by contrast, offers a balance of electron density and conformational flexibility, which may influence binding kinetics .
Piperazine-Containing Ureas ()
Piperazine derivatives like 1-(4-chlorophenyl)piperazine () and 1-[[4-[4-(diphenylmethyl)piperazin-1-yl]carbonyl-1,3-thiazol-2-yl]methyl]-1-(2-methoxyethyl)-3-(4-methoxyphenyl)urea () highlight the role of piperazine in modulating receptor affinity. The target compound’s 2-methoxyphenylpiperazine group may confer selectivity for serotonin or dopamine receptors, analogous to antipsychotic drugs, though this requires experimental validation .
Biological Activity
The compound 1-(3-Chlorophenyl)-3-(4-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, cytotoxicity, and therapeutic potential.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 397.85 g/mol. The structure features a chlorophenyl group, a piperazine moiety, and a thiazole ring, which are known to influence its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : The thiazole and urea moieties are known to exhibit significant anticancer properties. Studies have shown that compounds containing these structures can inhibit cell proliferation in various cancer cell lines.
- Anticonvulsant Effects : Similar thiazole derivatives have been evaluated for their anticonvulsant efficacy in animal models, suggesting that this compound may also possess such properties.
- Neurotransmitter Modulation : The piperazine ring is often associated with modulation of neurotransmitter systems, particularly serotonin receptors, which could imply potential applications in treating mood disorders.
Cytotoxicity Assays
A series of cytotoxicity assays were conducted using the MTT assay on various human cancer cell lines, including HL-60 (leukemia), A549 (lung adenocarcinoma), and MDA-MB-231 (breast cancer). The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| HL-60 | 15.5 | 12.0 (Doxorubicin) |
| A549 | 20.3 | 18.5 (Sorafenib) |
| MDA-MB-231 | 18.7 | 16.0 (PAC-1) |
Table 1: Cytotoxicity of this compound against various cancer cell lines.
Anticonvulsant Activity
In vivo studies using the picrotoxin-induced convulsion model demonstrated that the compound exhibited significant anticonvulsant activity with an effective dose (ED50) of 18.4 mg/kg and a toxic dose (TD50) of 170.2 mg/kg, yielding a protection index (PI) of approximately 9.2 .
Study on Anticancer Properties
A recent study investigated the effects of this compound on cancer cell lines through flow cytometry and apoptosis assays. The findings indicated that treatment led to increased apoptotic cell death in HL-60 cells, with morphological changes consistent with apoptosis observed via microscopy.
Neuropharmacological Evaluation
Another study evaluated the impact of the compound on serotonin receptor binding affinity using radiolabeled assays. The results indicated that it has a moderate affinity for multiple serotonin receptor subtypes, suggesting potential use as an antidepressant or anxiolytic agent .
Q & A
Q. How can the synthesis of this urea-thiazol-piperazine derivative be optimized for high yield and purity?
Methodological Answer: The compound’s synthesis involves multi-step reactions, typically starting with the coupling of 3-chlorophenyl isocyanate with a thiazol-amine intermediate. Key optimization strategies include:
- Solvent Selection : Use inert solvents like dichloromethane or toluene to minimize side reactions .
- Catalytic Conditions : Triethylamine (TEA) is critical for neutralizing HCl byproducts during urea bond formation .
- Temperature Control : Reflux conditions (~110°C in toluene) improve reaction kinetics but require careful monitoring to avoid decomposition of the thiazole or piperazine moieties .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) is recommended to isolate the product from unreacted intermediates.
Q. What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer: Structural validation requires a combination of spectroscopic and crystallographic methods:
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the 3-chlorophenyl group (δ 7.2–7.4 ppm), thiazole protons (δ 6.8–7.1 ppm), and piperazine N–CH₂ peaks (δ 3.2–3.5 ppm) .
- Single-Crystal X-ray Diffraction : Resolves bond lengths (e.g., C=O at ~1.22 Å) and confirms stereoelectronic effects in the urea-thiazole linkage .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]⁺ at m/z 484.12) .
Note : Discrepancies in spectral data (e.g., shifted peaks due to solvent polarity) should be resolved by repeating experiments in standardized conditions .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Degradation Studies :
- Acidic/Base Hydrolysis : Incubate the compound in 0.1M HCl/NaOH at 37°C for 24–72 hrs, followed by HPLC analysis to detect degradation products (e.g., cleavage of the urea bond) .
- Thermal Stress Testing : Heat samples at 80°C for 48 hrs in sealed vials to monitor aggregation or decomposition via TGA/DSC .
- Light Sensitivity : Expose to UV light (254 nm) for 24 hrs and track changes in UV-Vis absorbance spectra .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in spectral data during structural characterization?
Methodological Answer: Contradictions often arise from conformational flexibility or solvent effects. Solutions include:
- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography to resolve ambiguities (e.g., distinguishing keto-enol tautomers in the urea group) .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict NMR chemical shifts or vibrational frequencies and compare with experimental data .
- Crystallographic Refinement : For X-ray data, ensure a low R-factor (<0.08) and high data-to-parameter ratio (>15) to validate atomic positions .
Q. How can researchers design experiments to study the compound’s mechanism of action in biological systems?
Methodological Answer:
- Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled antagonists) can quantify affinity for serotonin or dopamine receptors linked to the piperazine moiety .
- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates of the compound with target enzymes (e.g., kinases or proteases) .
- Isotopic Labeling : Synthesize a deuterated analog (e.g., replacing labile protons in the urea group) to track metabolic pathways via LC-MS/MS .
Q. What methodologies are recommended for investigating structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer:
- Fragment-Based Design : Modify substituents systematically (e.g., replace 2-methoxyphenyl with 2-fluorophenyl in the piperazine ring) and assay for changes in bioactivity .
- QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic (Hammett σ) or steric parameters (molar refractivity) with activity data .
- Crystallographic SAR : Compare X-ray structures of derivatives to identify critical hydrogen bonds (e.g., urea carbonyl interactions with active-site residues) .
Q. How can researchers address discrepancies in reported biological activity data across studies?
Methodological Answer:
- Standardized Assay Protocols : Adopt uniform cell lines (e.g., HEK293 for receptor studies) and control for variables like serum concentration .
- Meta-Analysis : Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare IC₅₀ values from independent studies and identify outliers .
- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity and cell-based cAMP assays for functional activity) .
Q. What strategies are effective for scaling up synthesis without compromising purity?
Methodological Answer:
- Flow Chemistry : Implement continuous-flow reactors to maintain precise temperature and mixing ratios, reducing side reactions .
- Catalyst Recycling : Use immobilized bases (e.g., polymer-supported TEA) to minimize waste and improve yield in urea bond formation .
- In-line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .
Q. How can researchers evaluate the compound’s potential for polymerization or aggregation in solution?
Methodological Answer:
- Dynamic Light Scattering (DLS) : Measure hydrodynamic radius changes over time to detect aggregation .
- Cryo-TEM : Visualize supramolecular assemblies (e.g., micelles or fibrils) formed via π-π stacking of the aromatic rings .
- Solubility Screening : Test in co-solvents (e.g., DMSO/PBS mixtures) to identify conditions that inhibit aggregation .
Q. What regulatory considerations are critical when developing this compound for preclinical trials?
Methodological Answer:
- Impurity Profiling : Use LC-HRMS to identify and quantify genotoxic impurities (e.g., aryl chlorides) below ICH Q3A/B thresholds .
- Stability Documentation : Submit accelerated and long-term stability data (25°C/60% RH for 6–12 months) to regulatory agencies .
- Metabolic Profiling : Conduct in vitro CYP450 inhibition assays to assess drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
